molecular formula C13H16N2O B13979396 N-Butyl-1H-indole-5-carboxamide CAS No. 467458-43-1

N-Butyl-1H-indole-5-carboxamide

Cat. No.: B13979396
CAS No.: 467458-43-1
M. Wt: 216.28 g/mol
InChI Key: QKBPKHGGKIWXQG-UHFFFAOYSA-N
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Description

N-Butyl-1H-indole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, provided for Research Use Only. This compound features the 1H-indole-5-carboxamide scaffold, a structure recognized for its high affinity and specificity in targeting key neurotransmitter receptors . Research indicates that indole-5-carboxamide derivatives can act as highly potent and selective agonists for the 5-HT 1A receptor, a prominent target in the study of mood disorders . Furthermore, the indole carboxamide core is a privileged structure in drug discovery, with demonstrated relevance in the development of antiviral agents and other therapeutic areas . Notably, the structural isomer of this compound, N-butyl-1H-indole-2-carboxamide, has been identified in published studies as a negative allosteric modulator of the dopamine D2 receptor (D2R), illustrating the potential for indole-carboxamides to act as valuable tools for probing allosteric sites within G protein-coupled receptors (GPCRs) . This suggests that this compound may serve as a critical building block for researchers designing novel bitopic ligands or investigating allosteric modulation. Its well-defined molecular structure makes it an ideal candidate for structure-activity relationship (SAR) studies aimed at developing selective receptor ligands with optimized pharmacokinetic properties . This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

467458-43-1

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-butyl-1H-indole-5-carboxamide

InChI

InChI=1S/C13H16N2O/c1-2-3-7-15-13(16)11-4-5-12-10(9-11)6-8-14-12/h4-6,8-9,14H,2-3,7H2,1H3,(H,15,16)

InChI Key

QKBPKHGGKIWXQG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of N-Butyl-1H-indole-5-carboxamide and Related Indole (B1671886) Carboxamides

The preparation of this compound and its analogs relies on established and innovative synthetic routes. These strategies often involve the coupling of a pre-formed indole-5-carboxylic acid with n-butylamine or the construction of the indole ring with the carboxamide moiety already in place or introduced at a later stage.

Amide Coupling Reactions and Precursor Synthesis

The most direct method for synthesizing this compound is through the coupling of indole-5-carboxylic acid with n-butylamine. This transformation is a cornerstone of organic synthesis and is frequently employed in the creation of a vast array of bioactive molecules. arkat-usa.org The efficiency of this reaction hinges on the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents.

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). asiaresearchnews.comnih.govnih.gov For instance, a highly efficient one-pot reaction for forming amide bonds with less reactive nitrogen-containing heterocycles like indole has been developed using a DMAPO catalyst and di-tert-butyl dicarbonate (B1257347) (Boc2O). asiaresearchnews.com Another effective coupling reagent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), which is used with a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). acs.orgnih.gov

The precursor, indole-5-carboxylic acid, can be synthesized through various methods. One approach involves the Japp-Klingemann type Fischer-indole synthesis. nih.gov This can be followed by functional group interconversion, for example, converting a carboxylic acid to a carboxamide and then to a cyanide using methanesulfonic acid chloride. nih.gov Alternatively, commercially available indole-5-carboxylic acid can be used directly. ptfarm.plnih.govresearchgate.net

A variety of substituted N-benzyl amides of 1H-indole-5-carboxylic acid have been synthesized, highlighting the versatility of the amide coupling approach. ptfarm.plnih.gov

Table 1: Common Amide Coupling Reagents and Conditions

Coupling Reagent(s)Additive(s)BaseSolventTypical Reaction Conditions
EDCHOBt, DMAPDIPEADCM, CH3CNRoom temperature, overnight nih.govnih.gov
BOP-DIPEADCMRoom temperature, overnight acs.orgnih.gov
HATU-DIPEADMFRoom temperature, 5 hours nih.gov
DMAPOBoc2O--One-pot reaction asiaresearchnews.com

Indole Ring Construction and Functionalization Approaches

Instead of starting with a pre-formed indole, the indole ring itself can be constructed through various synthetic methodologies, which can be tailored to introduce the desired 5-carboxamide functionality.

Classic indole syntheses like the Fischer indole synthesis are widely employed. nih.gov This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For instance, reacting arylhydrazines with ethyl pyruvate (B1213749) in the presence of p-toluenesulfonic acid (pTsOH) can yield ethyl indole-2-carboxylates, which can be further modified. nih.gov Similarly, the Hemetsberger–Knittel indole synthesis allows for the preparation of indole-2-carboxylates through the Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate, followed by thermolysis and electrophilic cyclization. acs.orgmostwiedzy.pl

Multicomponent reactions (MCRs) offer an efficient pathway to complex indole structures. A two-step synthesis of indole-2-carboxamides involves an Ugi four-component reaction (Ugi-4CR) of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-catalyzed cyclization. rsc.org

Once the indole nucleus is formed, it can be functionalized. For example, Friedel-Crafts acylation can introduce substituents at the C3 position of an indole-2-carboxylate. acs.org The resulting ketone can then be reduced to an alkyl group. acs.org

Position-Specific Derivatization on the Indole Nucleus

Achieving regioselectivity in the functionalization of the indole ring is a key challenge and an area of active research. The inherent reactivity of the indole nucleus often leads to reactions at the C3 position. However, various strategies have been developed to direct functionalization to other positions.

The use of directing groups can control the site of C-H bond activation. For instance, an 8-aminoquinoline (B160924) directing group can facilitate a cobalt-catalyzed cascade [4+2] annulation of indolecarboxamides with alkenes to selectively form γ-carbolinones. acs.orgacs.orgacs.org The N-carbonyl moiety in the indole skeleton can also direct C-H bond cleavage to the C2 and/or C7 positions. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl groups at specific positions, provided a halide is present at the desired location. acs.org For example, a bromine at the 7-position of an indole can be coupled with a boronic acid to introduce a new substituent. acs.org

Optimization of Synthetic Routes and Reaction Conditions

The efficiency and sustainability of synthesizing indole carboxamides are continuously being improved through the optimization of reaction pathways and conditions.

One-Pot Synthesis Techniques

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of time, resources, and yield.

Several one-pot protocols for synthesizing substituted indoles have been developed. researchgate.net For example, a one-pot, three-component protocol based on a Fischer indolization–indole N-alkylation sequence allows for the rapid and high-yielding synthesis of densely substituted indoles from readily available starting materials. researchgate.net Another one-pot approach for synthesizing 1,2-disubstituted indoles from tertiary amides has been reported, which can also be performed as a two-step process directly from secondary amines. researchgate.net The Ugi-4CR followed by cyclization to form indole-2-carboxamides can also be performed in a one-pot fashion. rsc.org

Green Chemistry Principles in Indole Carboxamide Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.net

Microwave-assisted synthesis has emerged as a greener alternative to conventional heating methods for the synthesis of indoles and their derivatives. researchgate.nettandfonline.com Microwave irradiation can lead to significantly shorter reaction times, higher yields, and cleaner reactions. tandfonline.com

The use of greener solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions are also key aspects of green chemistry in indole synthesis. researchgate.nettandfonline.com Multicomponent reactions, as mentioned earlier, are inherently green as they increase atom economy and reduce the number of synthetic steps and purification procedures. rsc.org Researchers have quantified the green merits of synthetic approaches by evaluating parameters such as total yield, reaction time, solvent usage, process mass intensity (PMI), E-factor, and atom economy. rsc.org

Advanced Synthetic Techniques Employed in Analogue Generation

The generation of analogues of this compound involves a variety of advanced synthetic methodologies aimed at introducing diverse functionalities and structural motifs. These techniques are crucial for exploring the structure-activity relationships of this class of compounds. Modern approaches, including multicomponent reactions, cross-dehydrogenative coupling, and photoredox catalysis, have been instrumental in the efficient construction of complex indole-based molecules.

One prominent strategy for analogue synthesis is the modification of the indole core. For instance, multicomponent reactions (MCRs) have been utilized to construct complex cyclic structures fused to the indole ring system in a single step, offering a high degree of atom economy and efficiency. researchgate.net These reactions allow for the combination of three or more starting materials to generate highly diverse molecular scaffolds. rug.nl

Another powerful technique is the direct functionalization of the indole C-H bonds. TEMPO-mediated cross-dehydrogenative coupling, for example, enables the formation of bis(indolyl)methanes by reacting indoles with para-cresol derivatives in an aqueous medium. researchgate.net This method avoids the need for pre-functionalization of the starting materials. researchgate.net Similarly, photoredox arylation using aryldiazonium salts provides a metal-free and regioselective method for introducing aryl groups at the C2 position of the indole scaffold. researchgate.net

The synthesis of carboxamide analogues often involves standard amide bond formation protocols. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) are commonly employed to link various amines to an indole carboxylic acid precursor. nih.govnih.gov In cases where standard coupling methods provide low yields, the conversion of the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride can be an effective alternative. nih.gov

The generation of analogues with substituents on the indole ring often requires specific synthetic strategies. For example, the introduction of a nitro group at the 3-position of the indole ring can be achieved under non-acidic and non-metallic conditions using trifluoroacetic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate. nih.gov This method is compatible with various substituents on the indole ring. nih.gov Furthermore, cobalt-catalyzed [4 + 2] annulation of indolecarboxamides with alkenes allows for the regioselective synthesis of γ-carbolinones, demonstrating the utility of transition metal catalysis in constructing complex fused systems. acs.org

The tables below summarize some of the advanced synthetic techniques and the types of analogues generated.

Table 1: Advanced Synthetic Methodologies for Analogue Generation

Synthetic Technique Description Key Reagents/Catalysts Reference
Multicomponent Reactions (MCRs)One-pot synthesis of complex molecules from three or more starting materials.Varies depending on the specific MCR. researchgate.netrug.nl
Cross-Dehydrogenative CouplingFormation of C-C bonds by direct C-H activation of two different molecules.TEMPO researchgate.net
Photoredox CatalysisUse of visible light and a photocatalyst to initiate redox reactions for C-C bond formation.Aryldiazonium salts, photocatalyst (e.g., iridium complexes). researchgate.net
Amide CouplingFormation of an amide bond between a carboxylic acid and an amine.EDC·HCl, HOBt, DIPEA. nih.govnih.gov
Acid Chloride FormationConversion of a carboxylic acid to a more reactive acid chloride for subsequent amidation.Oxalyl chloride, thionyl chloride. nih.gov
NitrationIntroduction of a nitro group onto the indole ring.Trifluoroacetic anhydride, tetramethylammonium nitrate. nih.gov
Transition Metal-Catalyzed AnnulationFormation of fused ring systems via C-H activation and subsequent cyclization.Cobalt(II) catalysts, silver oxide. acs.org

Table 2: Examples of Synthesized Analogues and Their Methods

Analogue Type Synthetic Approach Starting Materials Reference
Indole-3-isoxazole-5-carboxamidesMulti-step synthesis involving condensation and amide coupling.Indole, diethyl oxalate, hydroxylamine (B1172632) hydrochloride, various amines. nih.gov
N-Aryl-indole-2-carboxamidesAmide coupling reaction.Indole-2-carboxylic acids, various anilines. nih.gov
Bis(indolyl)methanesTEMPO-mediated cross-dehydrogenative coupling.Indoles, para-cresol derivatives. researchgate.net
3-NitroindolesNitration under non-acidic conditions.N-Boc protected indoles, trifluoroacetic anhydride, tetramethylammonium nitrate. nih.gov
γ-CarbolinonesCobalt(II)-catalyzed [4 + 2] annulation.Indole-3-carboxamides, alkenes. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Exploration of Substituent Effects on the Indole (B1671886) Core and Carboxamide Moiety

The alkyl chain at the N-1 position of the indole ring is a critical determinant of binding affinity and selectivity for certain receptors, particularly cannabinoid receptors. nih.gov Research on related cannabimimetic indoles has shown that high-affinity binding to both CB1 and CB2 receptors necessitates an alkyl chain of at least three carbons. nih.gov The optimal binding for both receptor subtypes is often achieved with a five-carbon (pentyl) side chain. nih.gov

An N-alkyl chain length of three to six carbons is generally sufficient for maintaining high-affinity binding. nih.gov Therefore, the N-butyl group of N-Butyl-1H-indole-5-carboxamide, with its four-carbon chain, places it within this favorable range for potent biological activity. Extending the chain to seven carbons (heptyl) has been shown to cause a significant drop in binding affinity at both CB1 and CB2 receptors, indicating a spatial constraint in the ligand-binding pocket of these receptors. nih.gov This highlights the sensitivity of the receptor to the size and lipophilicity of the N-1 substituent.

The amide functionality is a cornerstone of the indole-carboxamide structure, playing a pivotal role in ligand-receptor interactions. More than a quarter of common pharmaceutical drugs feature an amide group, prized for its stability, neutral charge, and ability to act as both a hydrogen bond donor and acceptor. arkat-usa.org This dual hydrogen-bonding capacity and high polarity are key to its function. arkat-usa.org

In studies of indole-5-carboxamides as monoamine oxidase B (MAO-B) inhibitors, the flexible carbonyl group of the carboxamide linkage was found to establish crucial interactions within the enzyme's active site. researchgate.net Docking simulations have revealed that the carboxamide linker can undergo considerable conformational adaptation to fit within the binding site, highlighting its flexibility. researchgate.net For instance, the potent MAO-B inhibitor N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide was observed to form non-covalent interactions with key residues in the enzyme's active site. researchgate.net

The importance of the amide group is further underscored by studies on anandamide (B1667382) analogs, where replacing the amide NH with a methylene (B1212753) group led to only moderate CB1 binding affinity, suggesting the amide is critical for potent activity. nih.gov However, the length and structure of the linker connecting the core moieties can be tolerant of some modifications. Research has shown that introducing extra spacers to the amide linker can be tolerated in certain structural contexts, and in some cases, can even improve activity. nih.gov For other targets, such as the GnRH receptor, modifications to the amide itself, such as creating branched tertiary amides, can reveal a strong preference in functional activity. nih.gov

Substitution on the indole ring itself provides a powerful means to fine-tune the biological and physicochemical properties of indole carboxamides. The effects are highly dependent on the position and nature of the substituent.

C-2 Position: In some series, such as indol-3-yl-tetramethylcyclopropyl ketones, substitutions on the indole ring were generally detrimental to agonist activity at the CB2 receptor. nih.gov However, in other contexts, substitution at C-2 can be beneficial.

C-3 Position: For 1H-indole-2-carboxamides acting as CB1 allosteric modulators, the introduction of short alkyl groups at the C-3 position was found to enhance potency. nih.gov

C-5 Position: The C-5 position is a frequent point of modification. In the development of CB1 allosteric modulators, placing a chloro or fluoro group at the C-5 position of 1H-indole-2-carboxamides improved their modulatory potency. nih.gov Similarly, 5-bromoindole-2-carboxylic acid has been used as a starting point for new derivatives. researchgate.net The parent compound of the article, this compound, has its key functional group at this position, and further substitutions on the phenyl ring of the carboxamide moiety have been shown to be critical for activity in related series. researchgate.netnih.gov

Other Positions (C-4, C-6, C-7): In a series of indole-2-carboxamides developed as antituberculosis agents, substitutions with chloro, fluoro, or cyano groups at the C-4 and C-6 positions significantly improved metabolic stability. acs.org For some cannabimimetic indoles, C-4 substitution on an attached naphthoyl ring yielded the best CB1 receptor affinities. researchgate.net

The following table summarizes the observed effects of various substitutions on the indole ring in related carboxamide series.

Position of SubstitutionSubstituent TypeObserved EffectTarget/Compound SeriesCitation
C-3Short Alkyl GroupsEnhanced PotencyCB1 Allosteric Modulators nih.gov
C-4 & C-6Chloro, Fluoro, CyanoImproved Metabolic StabilityAntituberculosis Agents acs.org
C-5Chloro, FluoroEnhanced PotencyCB1 Allosteric Modulators nih.gov
VariousGeneral SubstitutionsImproved CB2/CB1 SelectivityCB2 Receptor Ligands nih.gov

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional shape (conformation) and stereochemistry of indole carboxamides are critical factors governing their interaction with biological targets. The conformational diversity of the carboxamide group is one of its most important features in medicinal chemistry. nih.govarkat-usa.org This flexibility allows the molecule to adopt the most favorable orientation within a receptor's binding site to maximize interactions.

Molecular modeling and docking studies on indole-5-carboxamide derivatives have shown that the carboxamide linker can adapt its conformation significantly to optimize its fit. researchgate.net The binding of these inhibitors can involve key interactions, such as hydrogen bonds, with specific amino acid residues, and the ability of the molecule to adopt the correct conformation to form these bonds is paramount. researchgate.net For example, combined X-ray crystallography and molecular modeling studies of indazole-carboxamides confirmed that major interactions with the hMAO-B enzyme were established via the flexible carbonyl group of the carboxamide linkage. researchgate.net While specific stereochemical studies on this compound are not widely reported, the principles derived from related structures underscore the importance of stereoisomerism in drug design. nih.gov

Modulation of Biological Performance through Physicochemical Parameters

The biological performance of a compound is intrinsically linked to its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. In the development of indole carboxamide-based therapeutic agents, a careful balance of these properties is essential.

Lipophilicity, often measured as logP, is a key parameter. In the development of indole-2-carboxamides as antituberculosis agents, a positive correlation was found between increasing lipophilicity and improved potency against Mycobacterium tuberculosis. acs.org However, this came with a significant trade-off: higher lipophilicity also led to lower aqueous solubility. acs.org This demonstrates a common challenge in drug design, where optimizing for one parameter can negatively impact another.

Conversely, in a different series of indole-5-carboxamides, researchers successfully combined high potency and selectivity with "superior physicochemical properties," indicating that a balance is achievable. nih.gov The modulation of these properties can be achieved through specific structural modifications. For instance, introducing polar groups or specific substituents can alter solubility and metabolic pathways. Studies on indole-2-carboxamides have shown that substitutions at the C-4 and C-6 positions can significantly enhance metabolic stability. acs.org The evaluation of parameters described by Lipinski's Rule of Five and Veber's rules is a standard approach to assess the "drug-likeness" of new chemical entities in this class. mdpi.com

The following table illustrates key physicochemical parameters often considered in the development of indole carboxamide derivatives.

Physicochemical ParameterDefinitionImportance in Drug DesignCitation
Lipophilicity (logP) The measure of a compound's solubility in a lipid versus an aqueous phase.Influences absorption, distribution, potency, and metabolism. A positive correlation with potency is sometimes observed, but can negatively impact solubility. acs.org
Aqueous Solubility The maximum amount of a substance that can dissolve in water.Crucial for formulation and bioavailability. Often inversely related to lipophilicity. acs.org
Metabolic Stability The resistance of a compound to being broken down by metabolic enzymes.Determines the compound's half-life and duration of action in the body. Can be improved by blocking sites of metabolism. acs.org
Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds (donors) and N or O atoms (acceptors).Key for target binding and solubility. The amide group itself is a prime example. nih.govarkat-usa.org

Molecular Mechanisms and Biological Target Engagement

Identification of Key Biological Targets for N-Butyl-1H-indole-5-carboxamide and its Analogues

Research has identified several key biological targets for this compound and its structural relatives. These targets include dopamine (B1211576) receptors, cannabinoid receptors, and various enzymes.

The dopamine D2-like receptors, which include the D2, D3, and D4 subtypes, are significant targets for many neurologically active compounds. nih.gov These G protein-coupled receptors (GPCRs) are involved in crucial physiological processes such as motor function, cognition, and memory. nih.gov

Studies on analogues of this compound have revealed varying degrees of selectivity for these dopamine receptor subtypes. For instance, a series of acylaminobutylpiperazines, which share structural similarities, were evaluated for their binding affinities at D2 and D3 receptors. acs.org The introduction of different substituents on the phenylpiperazine ring was found to influence both affinity and selectivity. For example, a 2-methoxyphenylpiperazine analogue showed enhanced affinity for the D3 receptor but a reduction in D2/D3 selectivity, while a 2,3-dichlorophenylpiperazine analogue displayed the highest D3 receptor affinity in its series. acs.org

The length of the linker chain in these molecules also plays a critical role in receptor selectivity. Analogues with a C4 linker, similar to the butyl group in this compound, have been shown to retain significant D2/D3 receptor selectivity. nih.gov Conversely, shortening the linker to a C3 chain resulted in non-selective binding, and a C5 linker markedly reduced this selectivity. nih.gov The isolated 2-butyl-indole amide portion of a related molecule demonstrated very low affinity for both D2 and D3 receptors, highlighting the importance of the entire molecular structure for potent binding. nih.gov

Some N-phenylpiperazine analogues have been found to bind selectively to the D3 receptor over the D2 receptor, a property attributed to their ability to engage in a bitopic binding mode. mdpi.com This involves the N-phenylpiperazine moiety occupying the orthosteric binding site, while the carboxamide portion interacts with a unique secondary binding site on the D3 receptor. mdpi.com

Compound/Analogue TypeD2 AffinityD3 AffinityD4 AffinitySelectivity Notes
AcylaminobutylpiperazinesVariesVariesNot specifiedSubstituents on the phenylpiperazine ring influence D2/D3 selectivity. acs.org
C4-linker analoguesModerateHighNot specifiedRetain significant D2/D3 selectivity. nih.gov
C3-linker analoguesNon-selectiveNon-selectiveNot specifiedShowed non-selective binding at D2 and D3 receptors. nih.gov
C5-linker analoguesReducedReducedNot specifiedMarkedly reduced D2/D3 selectivity. nih.gov
2-butyl-indole amide terminusVery lowVery lowNot specifiedLow affinity for both D2 and D3 receptors. nih.gov
N-phenylpiperazine benzamidesLowerHigherNot specifiedSelective for D3 over D2 due to bitopic binding. mdpi.com

The cannabinoid 1 (CB1) receptor, a G protein-coupled receptor abundant in the central nervous system, is another identified target for indole-based compounds. nih.gov Allosteric modulators of the CB1 receptor offer a promising therapeutic avenue, as they can fine-tune the receptor's signaling without the psychoactive side effects associated with direct activation. nih.gov Indole (B1671886) derivatives represent a significant class of CB1 receptor allosteric modulators. nih.gov While direct studies on this compound as a CB1 allosteric modulator are not specified, related indole-2-sulfonic amides have been shown to inhibit agonist signaling without affecting the binding of orthosteric ligands. nih.gov

Analogues of this compound have demonstrated inhibitory activity against several enzymes.

Monoamine Oxidase B (MAO-B): Indole-5-carboxamide derivatives have been identified as highly potent, selective, and reversible inhibitors of MAO-B. researchgate.netnih.gov This enzyme is responsible for the degradation of monoamine neurotransmitters. researchgate.net For example, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide was found to be a subnanomolar inhibitor of human MAO-B with high selectivity over MAO-A. nih.gov The antiparkinsonian activity of some related compounds may be partially mediated by their inhibition of the MAO-B enzyme. mdpi.com

InhibitorTarget EnzymeIC50Selectivity
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamideHuman MAO-B0.227 nM>5700-fold vs MAO-A
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideHuman MAO-B0.386 nM>25000-fold vs MAO-A

While specific interactions of this compound with EGFR, DDR1, and CYP51 are not detailed in the provided context, the broader class of indole carboxamides has been investigated for interactions with a wide range of biological targets. ontosight.ai For instance, certain indole-2-carboxamides have been evaluated for their potential as antitubercular and antitumor agents. nih.gov

Elucidation of Molecular Interactions and Binding Site Characteristics

Computational docking studies have provided insights into how indole-5-carboxamide inhibitors interact with the active site of the MAO-B enzyme. researchgate.netnih.gov These studies, performed using the crystal structure of human MAO-B, have helped to rationalize the high potency of these inhibitors. researchgate.netnih.gov The FAD cofactor within the enzyme's structure is crucial for defining the inhibitor binding pocket. mdpi.com

For dopamine receptors, the high sequence homology between D2 and D3 subtypes, particularly in the orthosteric binding site, makes the development of selective ligands challenging. nih.gov The selectivity of certain ligands for the D3 receptor is attributed to their interaction with a secondary binding pocket that is not present in the D2 receptor. nih.govmdpi.com

Analysis of Downstream Signaling Pathway Modulation

The binding of ligands to dopamine D2-like receptors leads to the inhibition of adenylyl cyclase through their coupling to inhibitory G-proteins (Gi/o). nih.gov Agonist stimulation of the D2 receptor activates the ERK pathway through a Giα-dependent mechanism, whereas D3 receptor-mediated ERK activation is Gβγ dependent. mdpi.com

Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical pharmacological data for the chemical compound This compound .

Therefore, it is not possible to provide the detailed article on its biological activity and preclinical evaluation as requested in the outline. Searches for in vitro efficacy, enzyme inhibition, ligand binding, in vivo animal studies, and pharmacokinetic data for this exact molecule did not yield any specific results.

Scientific literature does contain information on various other indole-5-carboxamide derivatives with different substituents at the amide nitrogen or at other positions on the indole ring. For instance, studies have been published on compounds like N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, which has been investigated as a monoamine oxidase B (MAO-B) inhibitor. nih.gov Similarly, other complex derivatives containing the indole-5-carboxamide scaffold have been evaluated for activity at serotonin (B10506) receptors. nih.gov However, this information pertains to structurally distinct molecules and cannot be attributed to this compound.

Preclinical Pharmacological Evaluation and Biological Activity in Model Systems

In Vivo Studies in Relevant Animal Models (excluding human clinical data)

Preclinical Pharmacokinetics (PK) and Metabolism Studies in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Model Organisms

While specific in vivo ADME data for N-Butyl-1H-indole-5-carboxamide is not extensively documented in publicly available literature, the pharmacokinetic profile can be inferred from studies on structurally related indole (B1671886) carboxamides. The ADME properties of this class of compounds are influenced by the indole core, the carboxamide linker, and the nature of the substituents.

Absorption and Bioavailability The oral bioavailability of indole carboxamide derivatives can be variable. For instance, a study on a complex substituted 3-(phenylmethyl)-1H-indole-5-carboxamide derivative, 5q, reported an absolute bioavailability of 28% in rats, with significant blood levels observed up to 24 hours post-dose. springermedizin.de In another study, certain indolebutylamine derivatives containing a 5-carboxamide moiety were suggested to have better bioavailability than corresponding methyl ether analogues, indicating that the carboxamide group is not an absolute barrier to absorption. nih.gov These findings suggest that this compound would likely be orally absorbed, although its bioavailability would need to be determined empirically.

Distribution Indole carboxamide derivatives, particularly those investigated as synthetic cannabinoid receptor agonists, often exhibit high lipophilicity. This characteristic suggests a tendency for high protein binding in vivo. mdpi.comnih.gov High plasma protein binding would reduce the unbound fraction of the drug in circulation, potentially extending its half-life and influencing its volume of distribution. It may also lead to the accumulation of the parent drug in lipid-rich tissues, followed by a slower redistribution into the circulatory system for subsequent metabolism. mdpi.comnih.gov

Metabolism and Excretion Hepatic metabolism is a primary clearance mechanism for indole-based compounds. nih.gov Studies on related indole-2-carboxamides in mice demonstrated moderate to high in vivo clearance, a process significantly mediated by Cytochrome P450 (CYP) enzymes. nih.gov It is anticipated that this compound would also be cleared primarily through hepatic metabolism. The resulting metabolites are typically excreted via urine and/or feces. For many indole derivatives, the parent compound is often undetectable in urine, with metabolites being the primary excreted products. researchgate.net

Microsomal Stability and Metabolic Pathways

The metabolic fate of this compound has not been specifically reported, but extensive research on related indole and indazole carboxamides provides a strong basis for predicting its metabolic pathways and stability. mdpi.comnih.govd-nb.info In vitro studies using human liver microsomes (HLM) are standard for evaluating metabolic stability and identifying routes of biotransformation.

Microsomal Stability The stability of indole carboxamides in liver microsomes can vary widely, from being very rapid to moderately stable. mdpi.comnih.gov For example, some complex indole-3-carboxamide derivatives show in vitro half-lives in pooled human liver microsomes (pHLM) ranging from several minutes to over an hour. mdpi.comnih.gov One study on a different indole derivative, AM1220, reported a very short in vitro half-life of 3.7 minutes in HLM, leading to a high predicted hepatic extraction ratio. springermedizin.de

Generally, indole-core compounds are found to be significantly less metabolically reactive than their corresponding indazole analogues. mdpi.comnih.gov The reactivity of the amide moiety is also a critical factor in determining the rate of in vitro clearance. mdpi.comnih.gov Given these points, this compound is expected to be a substrate for hepatic enzymes, though its precise clearance rate remains to be determined.

Metabolic Pathways The metabolism of this compound is expected to proceed through several key pathways common to N-alkyl amides and indole-containing molecules. These transformations are primarily oxidative reactions mediated by CYP enzymes, followed by potential Phase II conjugation.

The principal anticipated metabolic pathways include:

Hydroxylation of the N-butyl chain: This can occur at various positions on the alkyl group, leading to the formation of secondary or primary alcohol metabolites.

Hydroxylation of the indole ring: The indole nucleus is susceptible to aromatic hydroxylation at several positions, a common metabolic route for indole derivatives. researchgate.net

N-dealkylation: This pathway involves the removal of the butyl group from the amide nitrogen, yielding 1H-Indole-5-carboxamide. The released butyl group would enter endogenous metabolic pathways.

Amide hydrolysis: Cleavage of the amide bond would result in the formation of 1H-Indole-5-carboxylic acid and n-butylamine. This pathway is often mediated by carboxylesterases. mdpi.com

Oxidation of primary alcohol metabolites: Primary alcohol metabolites formed from butyl chain hydroxylation can be further oxidized to aldehydes and then to carboxylic acids.

Phase II Conjugation: The hydroxylated metabolites can undergo glucuronidation or sulfation to form more water-soluble conjugates for excretion. researchgate.netd-nb.info

The following table summarizes the likely metabolic transformations based on studies of analogous compounds.

Metabolic Pathway Description Potential Metabolite(s)
Alkyl Hydroxylation Addition of a hydroxyl (-OH) group to the N-butyl side chain.Hydroxybutyl-1H-indole-5-carboxamide isomers
Aromatic Hydroxylation Addition of a hydroxyl (-OH) group to the indole ring structure.N-Butyl-hydroxy-1H-indole-5-carboxamide isomers
N-Dealkylation Cleavage of the bond between the amide nitrogen and the butyl group.1H-Indole-5-carboxamide
Amide Hydrolysis Cleavage of the amide bond itself.1H-Indole-5-carboxylic acid and n-butylamine
Oxidation Further oxidation of alcohol metabolites to form more polar functional groups.Carboxypropyl-1H-indole-5-carboxamide (from terminal hydroxylation followed by oxidation)
Glucuronidation Conjugation of hydroxylated metabolites with glucuronic acid.Hydroxy-indole/butyl glucuronides

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new compounds based on their structural features.

Specific QSAR models for N-Butyl-1H-indole-5-carboxamide have not been reported. However, QSAR studies are common for indole (B1671886) derivatives. For example, 3D-QSAR studies have been successfully used to optimize 5-hydroxy-1H-indole-3-carboxylates as anti-HBV agents, leading to the design of more potent compounds. nih.gov

The development of a QSAR model involves creating a dataset of compounds with known activities and then using statistical methods to build a mathematical equation that relates structural descriptors (e.g., electronic, steric, hydrophobic properties) to that activity. Such models have been developed for various indole derivatives to predict activities like anti-inflammatory, anticancer, and enzyme inhibition. nih.govnih.gov A predictive QSAR model for a series including this compound would allow researchers to estimate the biological activity of newly designed analogues before their synthesis, thereby streamlining the drug discovery process.

Table 1: Hypothetical QSAR Descriptors for a Series of Indole-5-carboxamides

This table illustrates the types of descriptors that would be used in a QSAR study. The values are hypothetical.

CompoundMolecular WeightLogPHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted Activity (IC50, µM)
Analog 1216.282.5225.2
Analog 2230.313.0223.8
This compound 230.31 3.0 2 2 Hypothetical
Analog 3244.343.5222.1

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a ligand-receptor complex and provide insights into the dynamic nature of their interactions.

There are no specific MD simulation studies published for this compound. However, MD simulations are frequently applied to study other indole derivatives. For instance, MD simulations have been used to confirm the stability of indole-based benzamides docked into the estrogen receptor alpha, with simulations running for up to 100 nanoseconds. acs.org Similarly, simulations have been used to evaluate the stability of ligand-protein complexes for indazole-carboxamide derivatives, demonstrating robust binding. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding, which are not apparent from static docking poses. mdpi.comnih.gov

Derivatives, Analogues, and Lead Optimization Strategies

Rational Design and Synthesis of N-Butyl-1H-indole-5-carboxamide Analogues

The rational design and synthesis of analogues based on the this compound core involve a variety of established and innovative chemical strategies. Standard synthetic procedures are often employed to create a diverse library of these compounds, allowing for thorough exploration of structure-activity relationships (SAR). nih.gov

One common approach involves the modification of the indole (B1671886) core itself. For instance, substitutions at various positions of the indole ring can significantly impact the compound's biological activity. Studies have shown that introducing small, electron-donating aliphatic groups at the 5'-position, such as methyl, cyclopropyl, or ethyl groups, can lead to moderate to good potency. acs.org Conversely, the introduction of electron-withdrawing groups like halogens or a trifluoromethyl group at the same position has been found to render the compounds inactive. acs.org

The synthesis of these analogues often begins with a commercially available starting material, such as 5-chloro-1H-indole-2-carboxylic acid. nih.gov This can then undergo a series of reactions, including esterification, Friedel-Crafts acylation, reduction, and amide coupling, to generate the desired derivatives. nih.gov For example, an efficient one-pot, two-step solution-phase method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This method proceeds through the formation of a 2-cyano-2-(2-nitrophenyl)acetamide intermediate, followed by a reduction/cyclization process to yield the final indole structure. nih.gov

The synthesis of these varied analogues allows for a systematic investigation of how different functional groups and structural modifications affect the compound's interaction with its biological target.

Medicinal Chemistry Approaches for Potency, Selectivity, and In Vivo Performance Enhancement

Medicinal chemists employ a range of strategies to enhance the potency, selectivity, and in vivo performance of this compound derivatives. These approaches are crucial for transforming a promising lead compound into a viable therapeutic candidate.

A key focus is on improving metabolic stability and solubility. While some modifications can lead to a significant increase in potency, they may simultaneously result in limited solubility and poorer microsomal stability. nih.gov For instance, the introduction of a pyridine (B92270) ring in place of a phenyl group has been shown to improve metabolic stability in mouse liver microsomes and slightly boost potency. acs.org Efforts to improve potency have also involved varying the amide, indole, and sulfonamide substituents, leading to compounds with subnanomolar affinity for their target receptors. nih.gov

Another critical aspect is optimizing the pharmacokinetic properties of these compounds. This involves fine-tuning the molecule to ensure it is well-absorbed, distributed appropriately in the body, metabolized at a suitable rate, and excreted efficiently. drugbank.comebi.ac.uk For example, research has shown that more lipophilic transposed amides may be needed to increase oral activity. nih.gov The bioavailability of these compounds is a key consideration, with studies showing significant variations between different analogues. nih.gov

Computational docking studies play a vital role in understanding the interactions between the inhibitors and the enzyme binding site. nih.govacs.org These insights provide a rationale for the high potency observed in certain derivatives and guide further optimization efforts. nih.govacs.org The goal is to achieve a balance between high potency, selectivity against related targets, and favorable physicochemical properties. nih.gov For example, in the development of monoamine oxidase B (MAO-B) inhibitors, certain indazole- and indole-carboxamides have demonstrated subnanomolar potency and high selectivity over MAO-A. nih.govacs.org

Fragment-Based Drug Discovery and Scaffold Hopping Methodologies

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies for identifying novel and potent lead compounds. youtube.com FBDD involves screening small, low-molecular-weight compounds ("fragments") that bind to the biological target. youtube.com These fragments can then be grown or linked together to create more potent, lead-like molecules. youtube.com This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. youtube.com

Scaffold hopping is a technique used to replace the central core of a known inhibitor with a different chemical scaffold while maintaining the key binding interactions. nih.govrsc.org This strategy is valuable for discovering new chemotypes, which can lead to improved properties and intellectual property advantages. nih.gov For instance, scaffold hopping from an indole core to an indazole framework has been successfully used to transform selective inhibitors of one protein into dual inhibitors of related proteins. nih.govrsc.org Similarly, replacing the indole scaffold with simpler monocyclic systems like pyrazole, oxazole, and isoxazole (B147169) has been explored to improve physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, such as increased solubility and lower lipophilicity. nih.gov

These methodologies offer innovative pathways to new chemical entities with potentially enhanced therapeutic profiles.

Development of Chemical Probes and Research Tools for Target Validation

The development of high-quality chemical probes is essential for validating the biological targets of this compound and its analogues. nih.gov A chemical probe is a small molecule that can be used to study the function of a specific protein in cells and organisms. nih.gov These probes must exhibit high potency, selectivity, and demonstrate target engagement in a cellular context. nih.gov

For example, the development of potent and selective inhibitors for a specific enzyme allows for the elucidation of its role in disease processes. These chemical tools can be used in various assays to probe the biological consequences of inhibiting the target, ultimately confirming its therapeutic relevance.

Future Directions and Research Challenges for N Butyl 1h Indole 5 Carboxamide Research

Exploration of Unexplored Biological Activities and Novel Targets

A primary challenge and opportunity lie in the initial screening of N-Butyl-1H-indole-5-carboxamide for a broad range of biological activities. The substitution pattern of an indole (B1671886) core significantly influences its pharmacological profile. Research on related indole carboxamides suggests several promising avenues for investigation.

For instance, various N-substituted indole-2-carboxamides have demonstrated significant antioxidant properties, particularly through the inhibition of superoxide (B77818) anion radicals. tandfonline.com It would be crucial to investigate whether this compound exhibits similar free-radical scavenging capabilities. Furthermore, studies on N-pyridinyl-indole-3-(alkyl)carboxamides have shown that the introduction of an alkyl chain can induce anti-inflammatory activity. nih.gov This raises the question of whether the N-butyl group in this compound could confer anti-inflammatory properties, a hypothesis that warrants testing in relevant in vitro and in vivo models.

The search for novel molecular targets is a critical aspect of modern drug discovery. Given the structural similarities to other bioactive indole compounds, potential targets for this compound could include:

Enzymes: Poly(ADP-ribose)polymerase-1 (PARP-1) is a target for some N-substituted indazole-3-carboxamides, a related heterocyclic system. nih.gov Investigating the inhibitory potential of this compound against PARP-1 and other enzymes involved in disease pathogenesis, such as kinases or proteases, could be a fruitful area of research.

Receptors: G-protein coupled receptors (GPCRs) are common targets for indole-based ligands. Screening against a panel of GPCRs could reveal unexpected activities.

Ion Channels: The modulation of ion channel activity is another potential mechanism of action that should be explored.

A comprehensive screening campaign against a diverse panel of biological targets would be the first step in uncovering the therapeutic potential of this compound.

Advancements in Synthetic Methodologies for Complex Analogues

While the synthesis of this compound itself is not explicitly detailed in the current literature, general methods for the synthesis of N-substituted indole carboxamides can be adapted. A common approach involves the coupling of an appropriate indole-5-carboxylic acid with n-butylamine. arkat-usa.org The synthesis of the starting indole-5-carboxylic acid can be achieved through various established routes.

Looking forward, the development of more advanced and efficient synthetic methodologies will be crucial for creating a library of complex analogues for structure-activity relationship (SAR) studies. Key areas for advancement include:

Late-Stage Functionalization: Developing C-H activation and functionalization strategies to directly modify the indole core or the N-butyl chain of this compound would provide rapid access to a diverse range of derivatives. This would allow for fine-tuning of the compound's properties without the need for de novo synthesis of each analogue.

Combinatorial Chemistry: The use of high-throughput and combinatorial synthesis techniques could accelerate the generation of a library of related compounds with variations in the N-alkyl chain, and substitutions on the indole ring.

Flow Chemistry: Implementing flow chemistry processes for the synthesis could offer advantages in terms of safety, scalability, and reproducibility, which are important considerations for future preclinical and clinical development.

A key challenge will be to develop regioselective synthetic methods to introduce further substituents at specific positions of the indole nucleus to systematically explore the chemical space around this scaffold.

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

Should initial screenings reveal significant biological activity for this compound, a major challenge and a critical next step will be to elucidate its mechanism of action. The integration of multi-omics data offers a powerful approach to achieve a comprehensive understanding of how the compound affects biological systems at multiple levels.

Genomics and Transcriptomics: RNA sequencing (RNA-seq) can be employed to analyze changes in gene expression in cells treated with the compound. This can provide clues about the cellular pathways and biological processes that are modulated.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, helping to pinpoint the direct protein targets and downstream signaling cascades affected by the compound.

Metabolomics: Analyzing the metabolic profile of treated cells or organisms can reveal alterations in metabolic pathways, providing further insight into the compound's biological effects.

By integrating these different "omics" datasets, researchers can construct a more complete picture of the compound's mechanism of action, identify potential biomarkers of its activity, and predict both on-target and off-target effects. The challenge lies in the sophisticated bioinformatic analysis required to interpret these large and complex datasets and to generate testable hypotheses.

Role in Next-Generation Chemical Biology and Preclinical Therapeutic Development

Assuming this compound or its optimized analogues demonstrate promising biological activity and a well-defined mechanism of action, the path towards preclinical therapeutic development will present its own set of challenges and opportunities.

In the realm of chemical biology , this compound could serve as a chemical probe to study specific biological pathways or protein functions. If it is found to be a highly selective ligand for a particular target, it could be invaluable for dissecting complex biological processes. The development of tagged versions of the molecule (e.g., with fluorescent dyes or biotin) would facilitate its use in pull-down assays and imaging studies to identify its binding partners and cellular localization.

For preclinical therapeutic development , a systematic evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile, will be essential. Key challenges in this phase include:

Optimizing Pharmacokinetics: Modifying the structure to improve properties such as oral bioavailability, metabolic stability, and half-life, while retaining or enhancing the desired biological activity.

In Vivo Efficacy Studies: Demonstrating the therapeutic efficacy of the compound in relevant animal models of the target disease.

Safety and Toxicology Assessment: Conducting thorough safety pharmacology and toxicology studies to identify any potential adverse effects.

The journey from a hit compound to a preclinical candidate is long and arduous, but the unique chemical space occupied by this compound makes it a tantalizing starting point for a drug discovery program. Addressing the research challenges outlined above will be paramount to unlocking its potential as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Butyl-1H-indole-5-carboxamide, and how can their efficiency be optimized?

  • Methodology :

  • Route 1 : Condensation of 1H-indole-5-carboxylic acid with n-butylamine using coupling agents like EDC/HOBt under inert conditions (e.g., nitrogen atmosphere) .
  • Route 2 : Direct alkylation of indole-5-carboxamide precursors with n-butyl halides in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1:1 molar ratio of n-butylamine to indole precursor) to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of synthesized this compound?

  • Analytical Workflow :

  • Spectroscopy : Confirm structure using 1H^1H-NMR (e.g., indole NH peak at δ 10–12 ppm, n-butyl chain signals at δ 0.8–1.5 ppm) and 13C^{13}C-NMR (carbonyl C=O at ~165 ppm) .
  • Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H]+^+ ion matching theoretical mass ± 0.001 Da) .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity. GC/MS can detect volatile impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Critical Analysis Framework :

  • Replicate Experiments : Ensure identical conditions (e.g., solvent, temperature, assay protocols) across studies .
  • Control Variables : Compare results against positive/negative controls (e.g., known agonists/antagonists for receptor-binding assays) .
  • Data Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity .
  • Statistical Rigor : Apply ANOVA or t-tests to assess significance of differences between datasets .

Q. What computational strategies are recommended for predicting the binding modes of this compound with target proteins?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., indole ring π-stacking with aromatic residues, n-butyl chain hydrophobic contacts) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å) .
  • Free Energy Calculations : Apply MM/GBSA to estimate ΔG binding energies. Validate with experimental IC₅₀ values .

Q. How can researchers design SAR studies to improve the selectivity of this compound analogs?

  • SAR Strategy :

  • Systematic Substitution : Modify the indole core (e.g., 5-nitro or 5-fluoro substituents) and n-butyl chain (e.g., tert-butyl or cyclopropyl variants) .
  • In Vitro Profiling : Test analogs against related targets (e.g., GPCRs, kinases) to identify off-target effects .
  • Crystallography : Solve co-crystal structures of analogs bound to targets to guide rational design (e.g., optimizing hydrogen-bond networks) .

Q. What are the best practices for analyzing oxidative degradation products of this compound under accelerated stability conditions?

  • Degradation Study Protocol :

  • Stress Testing : Expose compound to 40°C/75% RH for 4 weeks. Monitor via LC-MS/MS .
  • Product Identification : Use high-resolution MS/MS to fragment degradation peaks. Compare with predicted oxidation products (e.g., hydroxylation at indole C3 or n-butyl chain) .
  • Mechanistic Insight : Employ DFT calculations to model reaction pathways (e.g., radical-mediated oxidation) .

Methodological Considerations

Q. How should researchers address variability in synthetic yields across batches of this compound?

  • Troubleshooting Guide :

  • Parameter Screening : Optimize temperature (e.g., 60–80°C for amide coupling) and solvent polarity (e.g., DCM vs. THF) .
  • Catalyst Selection : Test alternatives to EDC/HOBt (e.g., HATU or DCC) for improved efficiency .
  • Quality Control : Pre-dry reagents (molecular sieves for amines) and use inert gas purging to prevent hydrolysis .

Q. What statistical methods are appropriate for comparing the pharmacokinetic profiles of this compound analogs?

  • Pharmacokinetic Analysis :

  • Non-Compartmental Analysis : Calculate AUC, Cmax_{max}, and t1/2_{1/2} using WinNonlin or Phoenix .
  • Multivariate Regression : Corporate structural descriptors (e.g., logP, PSA) with PK parameters to identify key drivers of bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.